5-Bromo-2-fluoro-3-methylbenzaldehyde
Overview
Description
5-Bromo-2-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
Benzaldehyde derivatives are generally known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s known that benzaldehyde derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound .
Result of Action
Benzaldehyde derivatives are known to have various biological activities, which can lead to diverse cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-3-methylbenzaldehyde. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s solubility can influence its distribution in the body, thereby affecting its action and efficacy .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluoro-3-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, its physicochemical properties, such as high GI absorption and BBB permeability, indicate its potential to interact with biomolecules within the gastrointestinal tract and the brain .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, as a CYP1A2 inhibitor, it can alter the expression of genes involved in the metabolism of xenobiotics . This can lead to changes in cellular metabolism and potentially affect cell viability and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, its inhibition of CYP1A2 can result in the accumulation of substrates that are normally metabolized by this enzyme . This can lead to changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound may lead to respiratory irritation and skin corrosion . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and industry.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. It has high GI absorption and BBB permeability, indicating its potential to be transported across the gastrointestinal tract and the blood-brain barrier . This can affect its localization and accumulation within different tissues, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-methylbenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-3-methylbenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5-Bromo-2-fluoro-3-methylbenzoic acid.
Reduction: 5-Bromo-2-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-fluoro-3-methylbenzaldehyde is used in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
Comparison
Compared to these similar compounds, 5-Bromo-2-fluoro-3-methylbenzaldehyde has a unique combination of substituents that confer distinct chemical and physical properties. The presence of a methyl group in addition to bromine and fluorine makes it more versatile in synthetic applications and enhances its reactivity in certain chemical reactions .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHVNWUVFDFSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682023 | |
Record name | 5-Bromo-2-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903875-64-9 | |
Record name | 5-Bromo-2-fluoro-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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